

The Discovery and Synthesis of PF-04217903: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-04217903	
Cat. No.:	B1663016	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4][5] The c-Met pathway is a critical driver in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **PF-04217903**, intended for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting c-Met

The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and invasion.[6][7] Aberrant activation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, mutation, or autocrine/paracrine loops, is strongly implicated in the oncogenesis and metastasis of numerous cancers.[4][5]

Consequently, the development of selective c-Met inhibitors represents a promising therapeutic strategy. **PF-04217903** emerged from a dedicated drug discovery program aimed at identifying a potent and exquisitely selective c-Met inhibitor with favorable pharmacokinetic properties for clinical development.[1]



Discovery of PF-04217903: From Hit to Clinical Candidate

The journey to **PF-04217903** began with a high-throughput screening (HTS) campaign that identified an oxindole hydrazide as a hit compound.[1] This initial hit demonstrated an unusual degree of selectivity for c-Met over a broad panel of other kinases.[1]

A key breakthrough in the lead optimization process was the determination of the cocrystal structure of a related oxindole hydrazide inhibitor bound to the nonphosphorylated c-Met kinase domain.[1] This structural insight revealed a unique binding mode responsible for the compound's remarkable selectivity.[1] However, the oxindole hydrazide scaffold was found to be chemically and metabolically labile.[1]

Leveraging structure-based drug design, the research team replaced the unstable oxindole hydrazide core with a more robust and metabolically stable triazolopyrazine scaffold.[1] This strategic modification, followed by extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, ultimately led to the identification of 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1][2][6]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol, designated as **PF-04217903**.[1]

Synthesis of PF-04217903

The synthesis of **PF-04217903** was developed and carried out at Pfizer Global Research and Development.[5] While the detailed, step-by-step synthesis is typically found in the supplementary information of the primary publication, the overall strategy involves the construction of the core triazolopyrazine ring system, followed by the coupling of the pyrazole and quinoline moieties.

A potential synthetic route, inferred from related syntheses of similar compounds, is outlined below. This should be considered a general representation, and for exact reagents, conditions, and yields, consulting the supplementary materials of Cui et al., J. Med. Chem. 2012, 55 (18), 8091-8109 is essential.





Click to download full resolution via product page

Caption: Generalized Synthetic Workflow for PF-04217903.

Biological Activity and Selectivity

PF-04217903 is a highly potent inhibitor of the c-Met kinase. Its inhibitory activity has been quantified in various assays, demonstrating its efficacy at the enzymatic and cellular levels.

Table 1: In Vitro Inhibitory Activity of PF-04217903



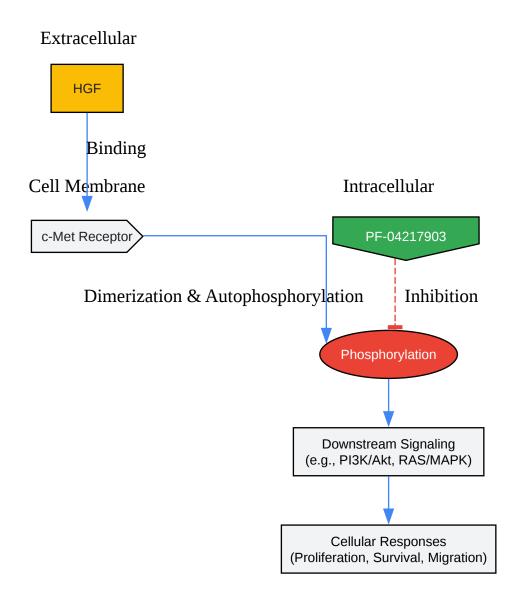
Assay Type	Target/Cell Line	Parameter	Value (nM)	Reference
Biochemical Kinase Assay	Human c-Met	Ki	4.8	[2][5]
Cellular Phosphorylation Assay	HUVECs (HGF- stimulated)	IC50	4.6	[2][5]
Cellular Phosphorylation Assay	Panel of human tumor and endothelial cells	IC50 (mean)	7.3	[5]
Cell Proliferation Assay	GTL-16 (gastric carcinoma)	IC50	12	[2]
Cell Proliferation Assay	NCI-H1993 (NSCLC)	IC50	30	[2]
Apoptosis Assay	GTL-16 cells	IC50	31	[2]
Endothelial Cell Survival Assay	HUVECs (HGF- mediated)	IC50	12	[2][5]
Endothelial Cell Invasion Assay	HUVECs (HGF- mediated)	IC50	27	[5]
Endothelial Cell Apoptosis Assay	HUVECs	IC50	7	[5]

A hallmark of **PF-04217903** is its exceptional selectivity. It has been screened against a large panel of kinases and has consistently demonstrated over 1,000-fold selectivity for c-Met.[2][4] [5] This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities in a clinical setting.

Mechanism of Action: Inhibition of c-Met Signaling

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[4][5] By binding to the ATP-binding pocket of the c-Met kinase domain, it prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.





Click to download full resolution via product page

Caption: **PF-04217903** Inhibition of the c-Met Signaling Pathway.

Preclinical In Vivo Efficacy

The anti-tumor activity of **PF-04217903** has been demonstrated in various preclinical xenograft models. The efficacy is particularly pronounced in tumors that are dependent on c-Met signaling, such as those with MET gene amplification or an HGF/c-Met autocrine loop.

Table 2: In Vivo Antitumor Activity of PF-04217903



Xenograft Model	Tumor Type	c-Met Status	Key Findings	Reference
GTL-16	Gastric Carcinoma	MET Amplification	Dose-dependent tumor growth inhibition correlated with inhibition of c-Met phosphorylation.	[5]
U87MG	Glioblastoma	HGF/c-Met Autocrine Loop	Significant tumor growth inhibition at well-tolerated doses.	[5]
HT29	Colon Carcinoma	c-Met Expression	Partial tumor growth inhibition alone; enhanced efficacy in combination with RON shRNA.	[4]

In these in vivo studies, the administration of **PF-04217903** led to a dose-dependent inhibition of c-Met phosphorylation in the tumors, which correlated with the observed anti-tumor efficacy. [2][4] Furthermore, **PF-04217903** demonstrated anti-angiogenic properties in vivo.[4]

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of these findings. Below are summaries of the key methodologies employed in the evaluation of **PF-04217903**.

c-Met Kinase Assay

A continuous-coupled spectrophotometric assay is utilized to quantify the catalytic activity of recombinant human c-Met kinase.[5]





Click to download full resolution via product page

Caption: Workflow for the c-Met Biochemical Kinase Assay.

Protocol Summary:

- The assay measures the time-dependent production of ADP by c-Met.
- ADP production is determined by analyzing the rate of NADH consumption, which is measured by a decrease in absorbance at 340 nm.
- The reaction mixture typically contains the c-Met enzyme, ATP, a suitable substrate, and a coupling system (e.g., pyruvate kinase and lactate dehydrogenase).
- PF-04217903 is added at varying concentrations to determine its inhibitory effect on the reaction rate.
- The inhibition constant (Ki) is calculated from the resulting data.

Cellular c-Met Phosphorylation Assay

An ELISA-based assay is used to measure the inhibition of c-Met phosphorylation in cells.

Protocol Summary:

- Cells (e.g., GTL-16, HUVECs) are seeded in 96-well plates.
- Cells are treated with various concentrations of PF-04217903 for a specified time.
- For non-constitutively active cell lines, c-Met is stimulated with HGF.
- Cell lysates are prepared.
- A capture ELISA is performed using an antibody specific for total c-Met to capture the protein and a phospho-tyrosine specific antibody for detection.



The IC50 value is determined from the dose-response curve.

Cell Proliferation/Survival Assay

The effect of **PF-04217903** on cell viability is assessed using standard methods such as MTT or resazurin-based assays.

Protocol Summary:

- Cells are seeded in 96-well plates at a low density.
- The cells are treated with a range of concentrations of **PF-04217903**.
- For certain cell lines, HGF is added to stimulate proliferation.
- After a defined incubation period (e.g., 72 hours), a viability reagent (MTT or resazurin) is added.
- The absorbance or fluorescence is measured to determine the number of viable cells.
- IC50 values are calculated from the resulting dose-response curves.

Apoptosis Assay

Apoptosis induction by **PF-04217903** can be measured using various techniques, including ELISA-based detection of single-stranded DNA (ssDNA) or flow cytometry-based assays for Annexin V staining or caspase activation.

Protocol Summary (ssDNA Apoptosis ELISA):

- Cells (e.g., GTL-16) are treated with PF-04217903 for a specified duration (e.g., 24 hours).
- The cells are lysed, and the ssDNA in the lysate is detected using an ELISA kit.[8]
- The amount of ssDNA is quantified as a percentage of the control (untreated) cells.[8]

In Vivo Xenograft Studies



The anti-tumor efficacy of **PF-04217903** is evaluated in immunocompromised mice bearing human tumor xenografts.

Protocol Summary:

- Human tumor cells (e.g., GTL-16, U87MG) are implanted subcutaneously into athymic nude mice.
- Once tumors reach a predetermined size, the mice are randomized into treatment and vehicle control groups.
- PF-04217903 is administered orally at various doses and schedules.
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g.,
 Western blotting for p-Met, immunohistochemistry for proliferation and apoptosis markers).

Conclusion

PF-04217903 is a testament to the power of structure-based drug design in developing highly potent and selective kinase inhibitors. Its discovery and preclinical development have provided a valuable tool for interrogating the role of c-Met in cancer and have laid the foundation for its clinical evaluation as a potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of oncology drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel class of exquisitely selective mesenchymal-epithelial transition factor (c-MET) protein kinase inhibitors and identification of the clinical candidate 2-(4-(1-(quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Synthesis of PF-04217903: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1663016#pf-04217903-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com